4-[1-[(2,6-Dichlorophenyl)methylsulfonyl]pyrrolidin-2-yl]-1-methylpyrazole
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Overview
Description
4-[1-[(2,6-Dichlorophenyl)methylsulfonyl]pyrrolidin-2-yl]-1-methylpyrazole is a complex organic compound that features a pyrazole ring substituted with a pyrrolidine moiety and a dichlorophenylmethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(2,6-Dichlorophenyl)methylsulfonyl]pyrrolidin-2-yl]-1-methylpyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyrazole intermediate.
Attachment of the Dichlorophenylmethylsulfonyl Group: This step involves the reaction of the pyrazole-pyrrolidine intermediate with 2,6-dichlorobenzyl chloride in the presence of a base, followed by sulfonylation using a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-[(2,6-Dichlorophenyl)methylsulfonyl]pyrrolidin-2-yl]-1-methylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[1-[(2,6-Dichlorophenyl)methylsulfonyl]pyrrolidin-2-yl]-1-methylpyrazole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Chemical Biology: The compound is utilized in chemical biology to study its interactions with biomolecules and its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-[(2,6-Dichlorophenyl)methylsulfonyl]pyrrolidin-2-yl]-1-methylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenylmethylsulfonyl group is believed to play a crucial role in binding to these targets, potentially inhibiting their activity. The pyrrolidine and pyrazole rings may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-[(2,6-Dichlorophenyl)methylsulfonyl]pyrrolidine-2-carboxamide
- 4-[1-[(2,6-Dichlorophenyl)methylsulfonyl]pyrrolidine-2-thiol
- 4-[1-[(2,6-Dichlorophenyl)methylsulfonyl]pyrrolidine-2-amine
Uniqueness
4-[1-[(2,6-Dichlorophenyl)methylsulfonyl]pyrrolidin-2-yl]-1-methylpyrazole is unique due to the presence of both a pyrazole and a pyrrolidine ring in its structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The dichlorophenylmethylsulfonyl group further enhances its potential for specific interactions with molecular targets.
Properties
IUPAC Name |
4-[1-[(2,6-dichlorophenyl)methylsulfonyl]pyrrolidin-2-yl]-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2S/c1-19-9-11(8-18-19)15-6-3-7-20(15)23(21,22)10-12-13(16)4-2-5-14(12)17/h2,4-5,8-9,15H,3,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDBCPIAVMQLRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN2S(=O)(=O)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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